TEAH is a quaternary ammonium compound, meaning the central nitrogen atom is bonded to four ethyl (C2H5) groups and a single hydroxyl (OH) group. It's typically encountered as colorless solutions in water or alcohols [].
TEAH plays a significant role in various scientific fields due to its strong basicity and lipophilic nature (ability to dissolve in fats/oils). It's a common reagent in organic synthesis, acting as a deprotonating agent for acidic compounds and promoting nucleophilic substitution reactions []. Additionally, TEAH finds application in the preparation of zeolites, which are porous materials used in catalysis and separation processes [].
TEAH exists as a salt, with the positively charged tetraethylammonium cation (Et4N+) and the negatively charged hydroxide anion (OH-). In aqueous solutions, the structure is further stabilized by hydrogen bonding between the hydroxide groups and surrounding water molecules [].
A notable aspect is the absence of a stable anhydrous form (without water). Crystallized hydrates with varying water content (NEt4OH·xH2O) have been identified, with x values like 4, 5, and 9 []. The structure highlights the strong electrostatic interaction between the charged moieties and the importance of hydrogen bonding in stabilizing the compound.
TEAH is commercially produced by the reaction of triethylamine (Et3N) with ethanol (C2H5OH) at elevated temperatures and pressures [].
TEAH decomposes upon heating, releasing triethylamine and water [].
TEAH acts as a base in various organic reactions. For instance, it deprotonates terminal alkynes (compounds with a carbon-carbon triple bond) to generate acetylide anions, crucial intermediates in many organic syntheses.
(C2H5)4NOH + HC≡CH -> (C2H5)4N+ + HC≡C- (acetylide anion)
TEAH doesn't have a specific biological mechanism of action as it's primarily used as a chemical reagent.
Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard